molecular formula C18H15ClO3S B15192631 S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate CAS No. 118164-95-7

S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate

Cat. No.: B15192631
CAS No.: 118164-95-7
M. Wt: 346.8 g/mol
InChI Key: LGCRVVNZDJJDSR-OEMAIJDKSA-N
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Description

S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate is a complex organic compound characterized by the presence of a chlorophenyl group, a tetrahydrofuran ring, and a benzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with tetrahydrofuran-2-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenecarbothioic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring.

    Benzenecarbothioate derivatives: Compounds with the benzenecarbothioate moiety.

Uniqueness

S-(4-(4-Chlorophenyl)tetrahydro-2-oxo-3-furanyl)methyl benzenecarbothioate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

118164-95-7

Molecular Formula

C18H15ClO3S

Molecular Weight

346.8 g/mol

IUPAC Name

O-[[(3S)-4-(4-chlorophenyl)-2-oxooxolan-3-yl]methyl] benzenecarbothioate

InChI

InChI=1S/C18H15ClO3S/c19-14-8-6-12(7-9-14)15-10-21-17(20)16(15)11-22-18(23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2/t15?,16-/m1/s1

InChI Key

LGCRVVNZDJJDSR-OEMAIJDKSA-N

Isomeric SMILES

C1C([C@H](C(=O)O1)COC(=S)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(C(=O)O1)COC(=S)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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